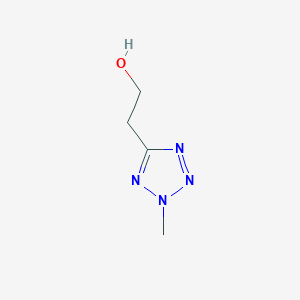aminehydrochloride](/img/structure/B13621268.png)
[(2-Methoxynaphthalen-1-yl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride is a chemical compound with the molecular formula C13H16ClNO. This compound is known for its unique structure, which includes a methoxynaphthalene moiety attached to a methylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxynaphthalen-1-yl)methylamine hydrochloride typically involves the reaction of 2-methoxynaphthalene with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxynaphthalen-1-yl)methylamine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methoxynaphthalen-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene: A related compound with similar structural features but lacking the methylamine group.
Naphthalen-1-ylmethylamine: Similar to (2-Methoxynaphthalen-1-yl)methylamine hydrochloride but without the methoxy group.
Uniqueness
(2-Methoxynaphthalen-1-yl)methylamine hydrochloride is unique due to the presence of both the methoxynaphthalene and methylamine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
1-(2-methoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-9-12-11-6-4-3-5-10(11)7-8-13(12)15-2;/h3-8,14H,9H2,1-2H3;1H |
Clé InChI |
XRVYOSMWYIYZJA-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC2=CC=CC=C21)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)











